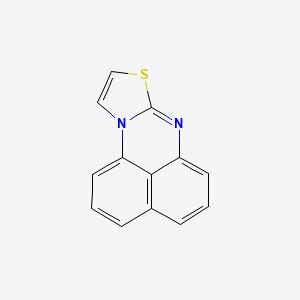

Thiazolo(3,2-a)perimidine

描述

Nomenclature and Structural Classification

Thiazolo[3,2-a]perimidine represents a complex fused heterocyclic system that combines elements of both thiazole and perimidine structural frameworks. According to established nomenclature conventions for fused heterocycles, the systematic naming follows specific rules for polycyclic systems where one ring contains two adjacent atoms in common with other cycles in a continuous series of ortho-condensed rings. The compound classification places it within the broader category of peri-condensed systems, which are characterized by having less than 2n common atoms despite sharing n common sides between rings.

The structural framework of thiazolo[3,2-a]perimidine incorporates the perimidine core structure, which contains two nitrogen atoms at the first and third positions that significantly increase the delocalization of pi-electrons in the tricyclic system. The perimidine component, with molecular formula C₁₁H₈N₂, serves as the foundational scaffold upon which the thiazole ring is fused. This fusion creates a unique heterocyclic arrangement that demonstrates both π-excessive and π-deficient characteristics, a property that distinguishes peri-condensed systems from conventional heterocycles.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions, where prefixes designate fixed components by replacing the terminal "e" with "o" to form descriptors such as "thiazolo". The numerical indicators [3,2-a] specify the precise fusion pattern between the thiazole and perimidine rings, indicating the specific atoms involved in the ring junction. This systematic approach ensures unambiguous identification of the compound structure and differentiates it from other possible positional isomers.

The classification of thiazolo[3,2-a]perimidine within the broader context of heterocyclic chemistry places it among compounds that exhibit unique electronic properties due to the presence of multiple nitrogen atoms and sulfur heteroatoms. The structural characteristics include both π-excessive regions from the perimidine scaffold and π-deficient areas introduced by the thiazole fusion, creating a compound with potential for diverse chemical reactivity patterns.

Historical Development of Peri-Condensed Heterocycles

The historical development of peri-condensed heterocycles, including systems related to thiazolo[3,2-a]perimidine, traces back to fundamental discoveries in heterocyclic chemistry during the late 19th and early 20th centuries. Perimidine itself was first perceived in 1874 by de Aguiar, with extensive systematic studies demonstrated by Sachs in 1909. This early recognition of perimidine as a distinct heterocyclic system laid the groundwork for subsequent investigations into more complex fused systems.

The systematic development of pyrimidine chemistry, which provides the foundational understanding for perimidine-based systems, began with laboratory synthesis achievements in 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and who first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution of peri-condensed heterocyclic chemistry experienced significant advancement from 2010 onwards, particularly in the field of perimidine-based systems. This period marked remarkable progress in structural characterization, synthetic methodologies, spectral studies, and bonding investigations with different motifs and ligands. The development of sophisticated analytical techniques enabled researchers to better understand the unique electronic properties responsible for the diverse industrial applications of these compounds, including their roles in medicine and agricultural chemistry.

Recent decades have witnessed extensive research into thiazolo-pyrimidine systems, with numerous studies focusing on synthesis methodologies and biological applications. The convergent synthesis approaches developed for thiazolo[3,2-a]pyrimidine derivatives represent significant methodological advances, utilizing one-pot reaction strategies that combine efficiency with regioselectivity. These synthetic developments have enabled the preparation of diverse structural variants while maintaining precise control over regiochemistry and stereochemistry.

Positional Isomerism in Thiazolo-Perimidine Systems

Positional isomerism in thiazolo-perimidine systems presents considerable complexity due to the multiple possible fusion patterns between thiazole and perimidine ring components. The structural diversity arises from different connectivity patterns that can occur during ring fusion, leading to distinct regioisomers with potentially different chemical and biological properties. Understanding these isomeric relationships requires careful analysis of the numbering systems and fusion positions within the heterocyclic frameworks.

The thiazolo[3,2-a]pyrimidine system represents one specific regioisomeric form among several possible arrangements. Alternative fusion patterns include thiazolo[4,5-d]pyrimidine systems, which demonstrate different electronic characteristics and synthetic accessibility. The thiazolo[4,5-d]pyrimidine isomer, with molecular formula C₅H₃N₃S and molecular weight 137.16 g/mol, exhibits distinct structural features compared to the [3,2-a] fusion pattern. This alternative isomer has been extensively studied for various applications, including potential immunotherapeutic agents.

The regioselectivity observed in synthetic approaches to thiazolo-perimidine systems reflects the inherent preferences for specific fusion patterns under different reaction conditions. Studies have demonstrated that convergent synthetic methods can achieve high regioselectivity, with X-ray crystallographic analysis confirming the presence of single regioisomers in many cases. The computational studies supporting these experimental observations indicate that thermodynamic stability differences between isomers contribute to the preferential formation of specific regioisomeric products.

Structural analysis of different positional isomers reveals significant variations in electronic distribution and molecular geometry. The [3,2-a] fusion pattern creates distinct electronic environments compared to [4,5-d] or other possible arrangements, influencing both chemical reactivity and potential biological activity. These differences manifest in spectroscopic properties, with distinct Nuclear Magnetic Resonance, Infrared, and mass spectrometric characteristics for each isomeric form.

The positional isomerism extends beyond simple fusion pattern variations to include substitution pattern effects within the thiazolo-perimidine framework. Different substitution positions on the aromatic systems can lead to various regioisomeric products, each with unique properties and potential applications. The systematic investigation of these isomeric relationships continues to provide insights into structure-activity relationships and guides the development of new synthetic methodologies for accessing specific isomeric forms with desired properties.

属性

CAS 编号 |

25408-35-9 |

|---|---|

分子式 |

C13H8N2S |

分子量 |

224.28 g/mol |

IUPAC 名称 |

[1,3]thiazolo[3,2-a]perimidine |

InChI |

InChI=1S/C13H8N2S/c1-3-9-4-2-6-11-12(9)10(5-1)14-13-15(11)7-8-16-13/h1-8H |

InChI 键 |

REQVZRKHAMNPCW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)N=C4N(C3=CC=C2)C=CS4 |

规范 SMILES |

C1=CC2=C3C(=C1)N=C4N(C3=CC=C2)C=CS4 |

其他CAS编号 |

25408-35-9 |

同义词 |

thiazolo(3,2-a)perimidine thiazolo(4,5-d)pyrimidine |

产品来源 |

United States |

科学研究应用

Biological Activities

Thiazolo(3,2-a)perimidine derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. Key applications include:

- Antitumor Activity : Several studies have demonstrated that this compound derivatives possess potent cytotoxic effects against various cancer cell lines. For instance, compounds have shown significant activity against M-HeLa (cervical adenocarcinoma) cells while exhibiting low toxicity towards normal liver cells . Another study identified a lead compound that inhibited lipopolysaccharide-induced interleukin-6 and tumor necrosis factor-alpha release in mouse models of acute lung injury, indicating potential anti-inflammatory and anticancer properties .

- Antimicrobial Properties : this compound derivatives have been evaluated for their antibacterial and antifungal activities. Compounds synthesized in various studies demonstrated moderate to high activity against standard microbial strains, suggesting their potential as antimicrobial agents .

- Neuroprotective Effects : Thiazolo(3,2-a)perimidines have been investigated for their role as positive allosteric modulators of the N-methyl-D-aspartate receptor. This property may contribute to neuroprotection and cognitive enhancement .

Synthesis of this compound Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements include:

- Convergent Synthesis : Novel synthetic routes have been developed to create this compound derivatives using one-pot reactions involving various reagents like bromoacetic acid and anhydrous sodium acetate . This method enhances the efficiency and yield of the desired compounds.

- Regioselective Approaches : Researchers have focused on regioselective synthesis to obtain specific isomers with enhanced biological activity. For example, computational studies confirmed the most likely isomer configurations that correlate with biological efficacy .

Case Study 1: Antitumor Efficacy

A study conducted on a series of this compound derivatives revealed that certain compounds exhibited cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Notably, one compound demonstrated twice the cytotoxicity compared to the reference drug Sorafenib .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on acute lung injury models, this compound derivatives were found to significantly reduce inflammatory markers in vivo. The compounds not only inhibited cytokine release but also improved lung histopathology .

Comparative Data Table

| Activity Type | Compound Example | Target Cells/Organisms | Efficacy Level |

|---|---|---|---|

| Antitumor | Compound 2 | M-HeLa | High |

| Antimicrobial | Compound 5 | Gram-positive bacteria | Moderate |

| Anti-inflammatory | Compound 12b | Mouse peritoneal macrophages | Significant reduction |

相似化合物的比较

Table 1: Structural and Functional Comparison

| Compound Class | Core Structure | Key Bioactivity | Synthetic Method |

|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine | Thiazole + Pyrimidine | Anticancer, Antimicrobial | MCRs, Aldehyde Condensations |

| Thiazolo[3,2-a]benzimidazole | Thiazole + Benzimidazole | Anticancer, MGlu1 Antagonism | Cyclocondensation |

| Thiazoloquinazolines | Thiazole + Quinazoline | Antimalarial, Kinase Inhibition | Cyclization of Quinazoline-thiones |

| Thiazolo[3,2-a]pyridines | Thiazole + Pyridine | Antimicrobial | One-pot Thiourea Reactions |

| Thiazolo[3,2-a][1,8]naphthyridines | Thiazole + Naphthyridine | Antibiofilm, Antimicrobial | Ternary Condensation |

准备方法

Biginelli Reaction for Dihydropyrimidine-Thione Intermediates

The synthesis of thiazolo[3,2-a]pyrimidines often begins with the preparation of 1,2,3,4-tetrahydropyrimidine-2-thiones (DHPMs) via the Biginelli condensation. This three-component reaction involves aromatic aldehydes, thiourea, and 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate or acetylacetone) under acid-catalyzed conditions. For electron-rich aldehydes (e.g., 4-methyl- or 2-methoxybenzaldehyde), the reaction proceeds efficiently in acetonitrile with catalytic iodine, yielding DHPMs in 90–97%. Electron-withdrawing substituents (e.g., nitro or bromo groups) require solvent-free conditions at 120°C with concentrated H₂SO₄ to achieve comparable yields.

Cyclization with Ethyl Chloroacetate

DHPMs are subsequently cyclized with ethyl chloroacetate at 120°C to form thiazolo[3,2-a]pyrimidine cores. This step involves nucleophilic substitution, where the thione sulfur attacks the chloroacetate, followed by ring closure. The reaction is highly efficient, with reported yields of 95–98% after purification. For example, 6-acetyl-7-methyl-5-phenyl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one is synthesized by refluxing DHPMs with ethyl chloroacetate in ethanol.

Aldol Condensation for Functionalization

Final functionalization is achieved through aldol condensation with aromatic aldehydes. For instance, 2-hydroxy-3-methoxybenzaldehyde reacts with thiazolopyrimidines in ethanol using pyrrolidine as a base, forming 2-arylmethylidene derivatives. X-ray crystallography reveals that these derivatives adopt a syn conformation between the 2-OH and 3-OMe groups, stabilized by intramolecular hydrogen bonding (O4…O11 distance: 2.70–2.80 Å).

Enzymatic Synthesis Using Laccase-Mediated Oxidation

Mechanism of Laccase-Catalyzed Coupling

A novel eco-friendly method employs Myceliophthora thermophila laccase (Novozym 51,003) to oxidize catechols to ortho-quinones, which undergo 1,4-addition with thiazolopyrimidin-3(2H)-ones. The reaction occurs in a mixed solvent system (phosphate buffer/acetonitrile, 2:1 v/v) at room temperature, using aerial oxygen as the oxidant. This approach avoids toxic reagents and achieves moderate to excellent yields (35–93%).

Scope and Limitations

The method tolerates diverse substituents on both the thiazolopyrimidine and catechol components. Ketone-containing thiazolopyrimidines (e.g., 6-acetyl derivatives) exhibit higher reactivity than ester-substituted analogs. For example, 6-acetyl-7-methyl-5-phenyl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one reacts with 3,4-dihydroxybenzoic acid to yield a bis-adduct with 89% efficiency. However, sterically hindered catechols (e.g., 2,3-dihydroxynaphthalene) require extended reaction times.

One-Pot Bromination-Cyclization Strategies

Optimization of Reaction Conditions

A one-pot protocol using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (PTSA) in acetonitrile enables simultaneous α-bromination of ketones and cyclization with thiopyrimidines. Key optimizations include:

-

NBS stoichiometry : 10 mmol NBS per 10 mmol ketone maximizes yields (51–78%).

-

Solvent selection : Acetonitrile outperforms DMF or THF due to better solubility of intermediates.

-

Temperature : Reactions at 50°C complete within 2 hours, whereas lower temperatures (35–40°C) require 4–6 hours.

| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NBS (15) | DMF | 50 | 2 | 34 |

| 2 | NBS (10) | Acetonitrile | 50 | 2 | 51 |

| 3 | CuBr₂ (10) | Acetonitrile | 50 | 2 | 32 |

Table 1. Optimization of one-pot synthesis conditions for thiazolo[3,2-a]pyrimidines.

Substrate Compatibility

Cyclohexanone, acetylacetone, and α-tetralone are viable ketone substrates, producing 6,7,8,9-tetrahydro-4H-benzothiazolo[3,2-a]pyrimidines. For instance, cyclohexanone reacts with 3,4-dihydropyrimidine-2(1H)-thione to form 2-(naphthalen-2-yl)-4-phenyl-6,7,8,9-tetrahydro-4H-benzothiazolo[3,2-a]pyrimidine hydrobromide in 78% yield.

Solid-Phase Synthesis and Supramolecular Organization

Crystallization and Chirality Control

Thiazolo[3,2-a]pyrimidines bearing halogen atoms (e.g., bromine at C5) form chiral supramolecular ensembles during crystallization. X-ray diffraction shows homochiral chains stabilized by Br–π and O–π interactions. For example, compound 5 (5-bromo-2-hydroxy-3-methoxybenzylidene derivative) crystallizes in the Zonke space group, with Br–π distances of 3.45 Å.

Hydrogen and Halogen Bonding Networks

Intermolecular hydrogen bonds (O–H···O and N–H···S) and halogen bonds (Br···N) direct the packing of thiazolopyrimidine derivatives. These interactions enhance thermal stability, with decomposition temperatures exceeding 250°C.

Comparative Analysis of Synthetic Routes

Yield and Scalability

常见问题

Q. Advanced

- TD-DFT and NBO analysis : Predict electronic transitions, charge transfer, and intramolecular interactions (e.g., anthracenyl-substituted derivatives for absorption spectra) .

- Molecular docking : Screen for topoisomerase II binding affinity to prioritize synthetic targets .

- Fukui function/MESP analysis : Identify reactive sites for functionalization (e.g., electron-rich regions for halogenation) .

Methodological Tip : Validate computational predictions with experimental UV-Vis and fluorescence spectra .

How are fluorescence quenching mechanisms analyzed in these compounds?

Q. Advanced

- Stern-Volmer plots quantify quenching constants (e.g., Fe³⁺ detection with a KSV of 1.2×10⁴ M⁻¹) .

- TD-DFT calculations correlate HOMO-LUMO gaps with quenching efficiency .

- Competitive binding assays confirm selectivity (e.g., minimal interference from Ca²⁺/Mg²⁺ in Fe³⁺ sensing) .

What structural features enhance anticancer activity against topoisomerase II?

Q. Advanced

- Electron-withdrawing groups (e.g., nitro substituents) improve binding to the enzyme’s active site .

- Planar conformation : Derivatives with fused aromatic systems (e.g., pyrazolo-thiazolo hybrids) exhibit stronger intercalation with DNA-enzyme complexes .

- Structure-activity relationship (SAR) : Methyl/ethyl esters at position 6 increase cytotoxicity in hepatocellular carcinoma models .

How do structural modifications influence supramolecular aggregation?

Q. Advanced

- X-ray crystallography reveals that alkyl/aryl substitutions alter π-π stacking and hydrogen-bonding patterns .

- Conformational analysis : 2-arylidene derivatives exhibit restricted rotation, favoring specific aggregation modes .

- Solvent polarity modulates aggregation in solution (e.g., DMSO disrupts stacking vs. chloroform promotes it) .

What experimental techniques characterize conformational dynamics?

Q. Methodological

- X-ray diffraction : Resolve crystal packing and torsion angles (e.g., 2-arylidene derivatives with dihedral angles <10°) .

- NMR spectroscopy : Detect rotational barriers in synthetic precursors (e.g., coupling constants in ¹H NMR for cis/trans isomers) .

- IR spectroscopy : Track carbonyl stretching frequencies to confirm keto-enol tautomerism .

How can contradictions in antimicrobial efficacy across studies be resolved?

Q. Advanced

- Standardized MIC assays : Control variables like bacterial strain (e.g., S. aureus ATCC 25923) and inoculum size .

- SAR-driven redesign : Introduce polar groups (e.g., hydroxyl) to improve membrane permeability .

- Meta-analysis : Compare substituent effects (e.g., 3-nitrophenyl vs. 4-chlorophenyl) on activity .

What are best practices for optimizing multi-component syntheses?

Q. Methodological

- Catalyst screening : Test iodine (5–10 mol%) for efficiency in one-pot reactions .

- Temperature control : Maintain 80–100°C to accelerate cyclization without side products .

- Workup protocols : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure products .

How are electronic properties evaluated for non-biological applications (e.g., solar cells)?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。